5-Coumarincarboxylic acid

Description

General Significance of the Coumarin (B35378) Scaffold in Chemical Sciences

The coumarin scaffold, a simple benzo-α-pyrone structure, is a privileged motif in the chemical sciences, recognized for its widespread presence in nature and its remarkable versatility. nih.govbohrium.com This structural framework is found in numerous plant species, fungi, and bacteria. nih.gov Its significance stems from the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties. sciensage.inforesearchgate.net The unique chemical architecture of coumarins, featuring an electron-rich aromatic ring fused to an α,β-unsaturated lactone, allows for a wide range of chemical modifications. researchgate.net This synthetic flexibility has enabled chemists to create a vast library of derivatives, making the coumarin nucleus a foundational template in medicinal chemistry for drug discovery and development. nih.govsciensage.info Beyond medicine, the distinct chromophoric and fluorescent properties of the coumarin core have led to its application in materials science, such as in the development of laser dyes and fluorescent probes. rsc.org

Positional Isomerism in Coumarin Carboxylic Acids: Focus on 5-Coumarincarboxylic Acid

Positional isomerism plays a critical role in defining the physicochemical and biological properties of coumarin derivatives. In the family of coumarin carboxylic acids, the position of the carboxylic acid (–COOH) group on the benzo-α-pyrone backbone gives rise to several distinct isomers. The location of this substituent—whether on the pyrone ring (e.g., positions 3 or 4) or the benzene (B151609) ring (e.g., positions 5, 6, 7, or 8)—profoundly influences the molecule's electronic distribution, steric profile, and interaction with biological targets.

This compound is a notable isomer where the carboxyl group is attached to the C-5 position of the benzene portion of the scaffold. This placement distinguishes it from isomers like coumarin-3-carboxylic acid, where the functional group is on the lactone ring. cymitquimica.com This structural variation is significant; for instance, the reactivity and synthetic utility of coumarin-3-carboxylic acids are well-documented, often serving as versatile building blocks for more complex heterocyclic systems through reactions like decarboxylative azaarylation. rsc.orgacs.org The specific location of the carboxyl group in the 5-position offers a different set of synthetic possibilities and applications, directing its utility toward areas such as the construction of specific metal-organic frameworks and other tailored molecular architectures.

| Compound Name | Position of –COOH Group | Ring System | Key Characteristics |

|---|---|---|---|

| Coumarin-3-carboxylic acid | 3 | Pyrone Ring | Widely used as a synthetic intermediate; participates in decarboxylation reactions. rsc.orgcymitquimica.com |

| This compound | 5 | Benzene Ring | Used as a ligand in materials science, particularly for metal-organic frameworks. lookchem.com |

| 6-Coumarincarboxylic acid | 6 | Benzene Ring | Substitution at this position has been explored for modulating biological activity. researchgate.net |

| 7-Coumarincarboxylic acid | 7 | Benzene Ring | Often derived from hydroxycoumarins; used in conjugation with peptides to enhance biological properties. bohrium.com |

Research Trajectories and Multidisciplinary Applications of this compound

Research involving this compound has primarily focused on its role as a specialized building block, or synthon, in organic and materials chemistry. Its rigid structure and the presence of the carboxylate functional group make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. bldpharm.comwikipedia.org Carboxylic acid-based ligands are frequently employed because they form stable coordination bonds with metal ions, leading to robust frameworks with high surface areas and tunable pore sizes. bldpharm.com

Specifically, this compound can be utilized alongside other ligands to create MOFs with unique topologies and properties. Research has shown that MOFs incorporating free, uncoordinated carboxylic acid groups can be designed. rsc.org These uncoordinated sites can then be used for post-synthetic modification, such as capturing specific metal ions, which in turn can tailor the material's properties for applications like dye adsorption. rsc.org The coumarin unit itself can also impart desirable characteristics, such as fluorescence, to the resulting framework. This positions this compound as a valuable component in the design of advanced functional materials for applications in separation, catalysis, and sensing.

Overview of the Research Outline Structure and Scope

This article provides a focused examination of the chemical compound this compound. The structure of this review is designed to first establish the broader context of the coumarin scaffold's importance in the chemical sciences. It then delves into the specific concept of positional isomerism within coumarin carboxylic acids to properly situate the 5-substituted variant. The core of the discussion centers on the specific research trajectories and multidisciplinary applications where this compound is a key component. The scope is strictly limited to the scientific and technical details of the compound, its properties, and its use in research, with a particular emphasis on its role in synthesis and materials science.

Structure

3D Structure

Properties

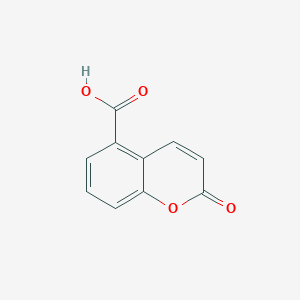

Molecular Formula |

C10H6O4 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-oxochromene-5-carboxylic acid |

InChI |

InChI=1S/C10H6O4/c11-9-5-4-6-7(10(12)13)2-1-3-8(6)14-9/h1-5H,(H,12,13) |

InChI Key |

HZEMNNBUKMGRTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Coumarincarboxylic Acid and Its Derivatives

Evolution of Synthetic Routes to Coumarincarboxylic Acids

The journey to synthesize coumarincarboxylic acids has seen the refinement of classic reactions and the introduction of novel reagents to enhance efficiency and yield. The Knoevenagel condensation has been a cornerstone in this endeavor, with significant enhancements achieved through optimized protocols and the use of highly reactive methylene (B1212753) compounds.

Optimized Knoevenagel Condensation Protocols

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, is a fundamental method for forming the coumarin (B35378) nucleus. Historically, the synthesis of coumarincarboxylic acids, particularly the well-studied coumarin-3-carboxylic acid, has been accomplished by reacting a salicylaldehyde (B1680747) derivative with an active methylene compound like malonic acid or its esters.

Optimization of this protocol has involved the exploration of various catalysts to improve reaction rates and yields. For instance, L-proline has been effectively used as a catalyst in the condensation of salicylaldehydes with malonate esters, affording high yields of the corresponding coumarin-3-carboxylic esters. The optimization of reaction conditions, including catalyst loading, solvent, and temperature, has been crucial. A study demonstrated that a 10 mol% loading of L-proline in ethanol (B145695) at 80°C for 18 hours resulted in a 94% yield of diethyl coumarin-3-carboxylate. Other effective catalysts for this transformation include piperidine (B6355638) in conjunction with acetic acid.

The synthesis of 5-coumarincarboxylic acid via a direct Knoevenagel condensation would necessitate a specific starting material that is not commercially common: 2-hydroxy-5-formylbenzoic acid. The principles of the optimized Knoevenagel condensation, as established for other isomers, would then be applicable. This would involve the condensation of the aldehyde group of 2-hydroxy-5-formylbenzoic acid with an active methylene compound, followed by intramolecular lactonization.

A classic alternative for coumarin synthesis is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. The synthesis of coumarin itself from salicylaldehyde and acetic anhydride is a well-known example. Adapting the Perkin reaction for this compound would similarly depend on the availability of 2-hydroxy-5-formylbenzoic acid as the starting aldehyde.

Meldrum's Acid Mediated Synthesis Enhancement

A significant advancement in the synthesis of coumarincarboxylic acids has been the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. Its high acidity (pKa of 4.97) and rigid structure make its central methylene group highly reactive, enhancing its utility in Knoevenagel condensations.

The reaction of salicylaldehydes with Meldrum's acid, often catalyzed by a base, proceeds readily to form an intermediate that upon heating undergoes intramolecular cyclization and subsequent loss of acetone (B3395972) and carbon dioxide to yield coumarin-3-carboxylic acid. This method has been shown to be highly efficient, with studies reporting near-quantitative yields under optimized conditions. For instance, the reaction of salicylaldehyde and Meldrum's acid in water at room temperature, catalyzed by sodium azide (B81097) or potassium carbonate, has been reported to produce coumarin-3-carboxylic acid in 99% and 92% yields, respectively.

For the synthesis of This compound , the application of Meldrum's acid would again be contingent on the use of 2-hydroxy-5-formylbenzoic acid. The reaction would proceed via the condensation of the aldehyde functionality with Meldrum's acid, followed by lactonization involving the phenolic hydroxyl group. The pre-existing carboxylic acid group at the 5-position of the starting material would be retained in the final coumarin structure.

The following table summarizes typical conditions and yields for the synthesis of coumarin-3-carboxylic acid, illustrating the effectiveness of Meldrum's acid in these reactions.

| Starting Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Meldrum's acid | Sodium azide, Water, RT | 99 | |

| Salicylaldehyde | Meldrum's acid | Potassium carbonate, Water, RT | 92 | |

| Substituted Salicylaldehydes | Meldrum's acid | Yb(OTf)3, Microwave, Solvent-free | 93-98 | |

| Salicylaldehyde | Diethyl malonate | Piperidine/AcOH, EtOH or H2O | High |

Modern Approaches in Functionalization and Diversification

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. This has led to the exploration of catalyst-free systems, solvent minimization, and the design of elegant one-pot reaction sequences.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of coumarins has focused on several key areas: the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

For the synthesis of coumarincarboxylic acids, water has been successfully employed as a green solvent. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as environmentally friendly reaction media that can also act as catalysts.

A significant goal in green chemistry is to develop reactions that proceed efficiently without the need for a catalyst, or under solvent-free conditions. Microwave irradiation has proven to be a valuable tool in achieving these goals, often accelerating reaction rates and enabling solvent-free reactions. The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid has been successfully carried out under solvent-free conditions using microwave irradiation, with ytterbium triflate as a catalyst, resulting in excellent yields. While this specific example uses a catalyst, the solvent-free approach is a key green feature.

Truly catalyst-free methods for the synthesis of coumarin derivatives have also been developed. For instance, a tandem conjugate addition, decarboxylation, and esterification/amidation of coumarin-3-carboxylic acid derivatives with pyrazolones has been achieved in alcohol or green solvents without any catalyst. The application of such catalyst-free and solvent-minimizing strategies to the synthesis of This compound would be highly desirable, likely involving the thermal condensation of 2-hydroxy-5-formylbenzoic acid with an active methylene compound under solvent-free or minimal-solvent conditions, potentially with microwave assistance to drive the reaction.

The following table highlights some green synthetic approaches to coumarin derivatives.

| Reaction | Green Approach | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Water as solvent | Salicylaldehyde, Meldrum's acid, NaN3, RT | Avoids organic solvents | |

| Knoevenagel Condensation | Deep Eutectic Solvent (DES) | Salicylaldehydes, active methylene compounds, ChCl/ZnCl2, 100°C | Solvent and catalyst in one | |

| Pechmann Condensation | Solvent-free | Phenols, β-ketoesters, TBAB, RT | No solvent, mild conditions | |

| Knoevenagel Condensation | Microwave-assisted, solvent-free | Salicylaldehydes, Meldrum's acid, Yb(OTf)3 | Reduced reaction time, high yield |

Tandem and one-pot reactions are highly efficient synthetic strategies that reduce the number of workup and purification steps, thereby saving time, resources, and reducing waste. The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid is an excellent example of a tandem Knoevenagel condensation-intramolecular cyclization reaction.

This one-pot approach is highly atom-economical and streamlines the synthesis. The development of a similar one-pot protocol for This compound would be a significant advancement. This could be envisioned as a three-component reaction, or a sequential addition of reagents to a single reaction vessel, to construct the target molecule from simpler precursors. For example, a one-pot synthesis could potentially involve the in-situ formation of 2-hydroxy-5-formylbenzoic acid followed by a Knoevenagel condensation and cyclization.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of coumarin scaffolds, enabling the construction of complex molecular architectures with high efficiency and selectivity. These methodologies often proceed under mild reaction conditions and exhibit broad functional group tolerance, providing access to a diverse range of this compound derivatives.

Palladium-Mediated C-H Activation and Annulation

Palladium catalysis has been extensively utilized for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of substituted coumarins. Palladium-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids has been reported for the synthesis of various C-3 substituted coumarins. nih.gov This transformation typically involves the use of a palladium catalyst, such as palladium chloride, in the presence of a silver salt, like silver carbonate, at elevated temperatures. nih.gov

Furthermore, palladium-catalyzed annulation reactions via C-H activation provide a convergent strategy for the construction of fused polycyclic aromatic hydrocarbons containing a coumarin core. nih.gov For instance, the annulation of 2-iodobiphenyls with acrylic acid derivatives can lead to the formation of heptagon-embedded polycyclic systems through a C-H activation and decarboxylation process. nih.gov Another approach involves a [2 + 2 + 3] decarboxylative annulation strategy employing readily available halobenzenes, phenylboronic acids, and acrylic acid derivatives. nih.gov These methods allow for the simultaneous activation of multiple C-H bonds, leading to the rapid assembly of complex molecular frameworks.

| Catalyst | Reagents | Product Type | Reference |

| PdCl₂ | Ag₂CO₃, DMSO | 3-Vinylcoumarins | nih.gov |

| Palladium Catalyst | 2-Iodobiphenyls, 2-(2-halophenyl)acrylic acids | Tribenzo nih.govannulenes | nih.gov |

| Palladium Catalyst | 1,2-Halobenzenes, Phenylboronic acids, 2-(2-halophenyl)acrylic acids | Tribenzo nih.govannulenes | nih.gov |

Copper-Catalyzed Derivatizations

Copper catalysis has proven to be a versatile and cost-effective alternative for the synthesis and derivatization of coumarins. semanticscholar.org Copper-catalyzed reactions often proceed through radical pathways and are effective for a variety of transformations, including cyclizations, condensations, and cross-coupling reactions. For example, copper(II) acetate (B1210297) can promote the cyclization of 5-allyl-6-(N-sulfonylamino)coumarins to form tetracyclic sultams, where the copper salt acts as both a catalyst and an oxidant. semanticscholar.org

In another application, the reaction between 3-arylcarbonyl coumarins and 3-methylindole (B30407) in the presence of copper(II) bromide leads to the synthesis of coumarin-fused 9H-pyrrolo[1,2-a]indoles. semanticscholar.org Copper catalysts have also been employed in the synthesis of furo[3,2-c]coumarins through the reaction of ketoxime carboxylates with 4-hydroxycoumarins. semanticscholar.org Furthermore, one-pot copper-catalyzed reactions of 4-chloro-3-formylcoumarins with benzylamines can generate fluorescent 1-benzyl-2-phenyl-1,2-dihydro-5H-chromeno[4,3-d]pyrimidin-5-ones. semanticscholar.org

| Copper Catalyst | Reactants | Product | Reference |

| Copper(II) acetate | 5-Allyl-6-(N-sulfonylamino)coumarins | Tetracyclic sultams | semanticscholar.org |

| CuBr₂ | 3-Arylcarbonyl coumarins, 3-Methylindole | Coumarin-fused 9H-pyrrolo[1,2-a]indoles | semanticscholar.org |

| Copper Catalyst | Ketoxime carboxylates, 4-Hydroxycoumarins | Furo[3,2-c]coumarins | semanticscholar.org |

| Copper Catalyst | 4-Chloro-3-formylcoumarins, Benzylamines | 1-Benzyl-2-phenyl-1,2-dihydro-5H-chromeno[4,3-d]pyrimidin-5-ones | semanticscholar.org |

Silver-Promoted Decarboxylative Reactions

Silver-mediated decarboxylative functionalization of coumarin-3-carboxylic acids provides a direct route to introduce various substituents at the C-3 position. These reactions leverage the carboxylic acid group as a traceless directing group, which is extruded as carbon dioxide. A notable example is the silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids, which allows for the direct installation of a CF3S group. nih.gov

Silver catalysts, often in the form of silver carbonate, can also promote protodecarboxylation and decarboxylative iodination of aromatic carboxylic acids under microwave irradiation. beilstein-journals.org While not specific to this compound, these methods highlight the potential of silver catalysis for the decarboxylative functionalization of coumarin systems. The choice of silver salt and oxidant can influence the reaction outcome, with silver carbonate and potassium persulfate being an effective combination for protodecarboxylation. beilstein-journals.org

| Silver Salt | Reagents | Transformation | Reference |

| Silver(I) | Trifluoromethylthiolating agent | Decarboxylative Trifluoromethylthiolation | nih.gov |

| Ag₂CO₃ | Potassium persulfate | Protodecarboxylation | beilstein-journals.org |

| Ag₂CO₃ | Iodine, Sodium carbonate, Potassium persulfate | Decarboxylative Iodination | beilstein-journals.org |

Photoredox Catalysis for Novel Bond Formations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of novel chemical bonds under mild reaction conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate electron transfer processes to generate reactive radical intermediates.

A prime example is the decarboxylative photocatalytic reductive arylation of coumarin-3-carboxylic acids. This methodology enables the formation of 4-substituted-chroman-2-ones by reacting coumarin-3-carboxylic acids with (cyano)azaarenes in the presence of a photoredox catalyst, such as fac-Ir(ppy)₃. The reaction is typically carried out at room temperature under an inert atmosphere with irradiation by visible light, often from blue LEDs. The proposed mechanism involves the excitation of the photocatalyst, followed by electron transfer from a sacrificial electron donor (e.g., triethylamine) to the catalyst. The reduced catalyst then transfers an electron to the (cyano)azaarene, which subsequently participates in the decarboxylative arylation of the coumarin substrate. This method is versatile and provides access to biologically relevant scaffolds.

| Photocatalyst | Reactants | Product | Light Source | Reference |

| fac-Ir(ppy)₃ | Coumarin-3-carboxylic acids, (Cyano)azaarenes | 4-Substituted-chroman-2-ones | Blue Light |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of coumarin derivatives is of significant interest due to the prevalence of chiral coumarin-containing natural products and pharmaceuticals. Asymmetric organocatalysis has become a particularly fruitful approach for accessing enantioenriched coumarin derivatives. nih.gov

Various activation modes in organocatalysis, including covalent and non-covalent interactions, have been successfully applied. For instance, chiral proline derivatives can catalyze intramolecular aldol (B89426) reactions to construct the coumarin core enantioselectively. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are also effective in promoting stereoselective transformations.

One notable strategy involves the enantioselective synthesis of cyclopropa[c]coumarins from coumarin derivatives and tert-butyl 2-bromoacetate, catalyzed by a chiral phase-transfer catalyst such as (DHQ)₂PYR. Another approach is the asymmetric conjugate reduction of 4-substituted coumarins using a copper hydride catalyst ligated with a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SEGPHOS. This method has been applied to the synthesis of the muscarinic receptor antagonist (R)-tolterodine.

Furthermore, tertiary amine catalysts have been used in the [4 + 2] cyclization of 3-aroylcoumarins with allenoates to produce chiral dihydrocoumarin-fused dihydropyranones. The use of a cinchona alkaloid-derived catalyst, 6'-(4-biphenyl)-β-iso-cinchonine, has been shown to provide the desired products in good yields and high enantioselectivities.

| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference |

| Organocatalyst | (S)-Proline | Intramolecular Aldol Reaction | Enantioenriched Coumarins | |

| Phase-Transfer Catalyst | (DHQ)₂PYR | Cyclopropanation | Enantioselective Cyclopropa[c]coumarins | |

| Copper Hydride | [(R)-DTBM-SEGPHOS]CuH | Asymmetric Conjugate Reduction | Chiral 4-Substituted Coumarins | |

| Tertiary Amine | 6'-(4-Biphenyl)-β-iso-cinchonine | [4+2] Cyclization | Chiral Dihydrocoumarin-fused Dihydropyranones |

Molecular Design and Derivatization Strategies

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the coumarin (B35378) ring is a key handle for derivatization, allowing for the attachment of various molecular entities through ester or amide linkages.

In the context of developing fluorescent molecular probes, modifications to the coumarin core, including those at the carboxylic acid position, are critical. For example, fluorinated analogues of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and their amide derivatives have shown substantially brighter fluorescence in aqueous solutions at physiological pH. nih.gov While this study focuses on a different isomer, the principles of enhancing fluorescence properties through amidation are broadly applicable to coumarin carboxylic acids. The introduction of different amine or alcohol moieties can influence the electron-donating or -withdrawing nature of the substituent, thereby modulating the intramolecular charge transfer (ICT) character of the molecule, which is often linked to its fluorescent properties.

The following table summarizes examples of ester and amide derivatives of coumarin carboxylic acids and their applications.

| Derivative Type | Reactants | Significance | Reference |

| Amide | Coumarin-3-carboxylic acid, Benzylamine | High-yield synthesis of amide products. | rsc.org |

| Amide | Coumarin-3-carboxylic acid, p-methoxy benzylamine | Exploration of substrate scope with various coumarins. | rsc.org |

| Amide | Fluorinated 7-hydroxycoumarin-3-carboxylic acid, N-hexylamine | Enhanced fluorescence for molecular probes. | nih.gov |

The conjugation of coumarin carboxylic acids with amino acids and peptides is a widely used strategy to create hybrid molecules with tailored biological activities or to facilitate targeted delivery. The formation of an amide bond between the carboxylic acid of the coumarin and the amine group of an amino acid or peptide is a common method for this conjugation. researchwithrutgers.com

This approach is valuable in medicinal chemistry for developing new therapeutic agents. The conjugation of bioactive molecules to peptides can enhance selectivity, stability, permeability, and solubility. mdpi.com For instance, the synthesis of a new peptide-coumarin conjugate has been described, which exhibited increased antifungal efficacy compared to the individual components. nih.gov While the specific coumarin precursor is not always 5-coumarincarboxylic acid, the chemical principles of conjugation are directly transferable. The resulting conjugates can have improved medicinal properties, and the triazole linkers formed in some conjugation reactions are bioisosteres of the amide bond. nih.gov

The table below provides examples of peptide-coumarin conjugates and their potential applications.

| Conjugate | Conjugation Strategy | Potential Application | Reference |

| Peptide-coumarin conjugate | Copper(I)-catalyzed azide-alkyne cycloaddition | Antifungal agent | nih.gov |

| Benzimidazolo-peptide conjugates | Coupling with amino acid esters/peptides | Antimicrobial and anthelmintic agents | mdpi.comnih.gov |

Ring System Modifications and Substituent Effects

Modifications to the coumarin ring system itself, either by creating new fused or spiro systems or by introducing substituents, can dramatically alter the properties of the parent molecule.

While specific examples starting directly from this compound are not prevalent in the provided search results, the general strategies for synthesizing spiro and fused ring systems often involve precursors that could be derived from or are analogous to coumarin carboxylic acids. The incorporation of a heterocyclic moiety into a core structure can significantly alter its pharmacological and pharmacokinetic properties. beilstein-journals.org Methodologies for preparing spiro heterocyclic compounds often involve the construction of four-, five-, six-, or seven-membered heterocycles appended to various positions of a backbone. beilstein-journals.org

For instance, fused-ring systems can be generated through reactions like the inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide intermediates, which can be generated from precursors with structural similarities to coumarins. rsc.org These types of reactions lead to the formation of new cyclic structures fused to the original ring system, thereby creating more complex and rigid molecular architectures.

The introduction of heteroatoms, such as nitrogen or sulfur, into the coumarin ring system or as part of substituents can significantly impact the electronic properties of the molecule. These modifications can lead to extended conjugation pathways, which in turn affect the photophysical properties, such as absorption and emission wavelengths.

The π-electron system of the coumarin core is responsible for its characteristic fluorescence. The absorption bands in the UV-visible spectrum of coumarin derivatives are attributed to π → π* transitions of the benzene (B151609) and pyrone rings. researchgate.net By strategically adding substituents or fusing other aromatic or heterocyclic rings, the extent of this π-conjugation can be increased. This extension of the conjugated system typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This principle is fundamental in the design of fluorescent dyes and probes that operate in the visible or near-infrared regions of the electromagnetic spectrum.

Advanced Photophysical Studies and Sensing Applications

Photophysical Characterization for Specific Applications

The photophysical characteristics of 5-Coumarincarboxylic acid, including its intramolecular charge transfer mechanisms, quantum yields, Stokes shifts, and solvatochromic behavior, are fundamental to its application in high-performance fluorescent systems.

The fluorescence properties of coumarin-based molecules are significantly influenced by intramolecular charge transfer (ICT) processes. nih.govnih.gov In the coumarin (B35378) scaffold, the benzopyrone core acts as an electron acceptor, while substituents on the benzene (B151609) ring can serve as electron donors. Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. This ICT character is a hallmark of many fluorescent dyes and is crucial for their sensitivity to the local environment.

The fluorescence quantum yield (ΦF) and the Stokes shift are critical parameters for the development of high-performance fluorescent probes. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. A high quantum yield is desirable for sensitive detection. The Stokes shift, the difference in wavelength between the maximum of the absorption and emission spectra, is also a key factor. A large Stokes shift is advantageous as it minimizes self-absorption and reduces interference from scattered excitation light, thereby improving the signal-to-noise ratio in fluorescence measurements. nih.gov

The quantum yields and Stokes shifts of coumarin derivatives are highly dependent on their molecular structure and the solvent environment. nih.govrsc.org For instance, electron-donating groups at the 7-position of the coumarin ring are known to increase the fluorescence quantum yield. The solvent polarity also plays a crucial role; in many coumarin dyes, an increase in solvent polarity leads to a larger Stokes shift and often a decrease in the quantum yield. nih.gov While specific experimental data for this compound is limited in the literature, the general trends observed for substituted coumarins can be used to infer its likely behavior.

To illustrate the typical range of these properties in related compounds, the following interactive table provides photophysical data for various coumarin derivatives in different solvents.

| Coumarin Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| Coumarin 4e | DMSO | 366 | 441 | 0.83 | 75 |

| Coumarin 6c | Chloroform | 425 | 495 | 0.12 | 70 |

| Coumarin 6c | Acetonitrile | 420 | 504 | 0.43 | 84 |

| Coumarin 6c | Ethanol (B145695) | 422 | 504 | 0.58 | 82 |

| Coumarin 9d | Ethanol | - | - | 0.80 | - |

Note: This data is for illustrative purposes to show general trends in coumarin derivatives and is not specific to this compound. rsc.orgacgpubs.org

Solvatofluorochromism is the phenomenon where the fluorescence emission properties of a molecule, such as the emission wavelength and intensity, are sensitive to the polarity of the surrounding solvent. semanticscholar.org This property is a direct consequence of the change in the dipole moment of the fluorophore upon excitation. For molecules exhibiting ICT, the excited state is typically more polar than the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Development of Fluorescent Chemosensors

The responsive nature of the coumarin scaffold to its environment has been extensively exploited in the design of fluorescent chemosensors for the detection of a wide range of analytes. rsc.org

Coumarin-based fluorescent chemosensors have been developed for the selective detection of various metal ions. researchgate.netnih.gov The design of these sensors typically involves the functionalization of the coumarin fluorophore with a specific ion recognition unit (receptor). The binding of the target ion to the receptor induces a change in the photophysical properties of the coumarin core, leading to a detectable signal, such as an enhancement or quenching of fluorescence, or a shift in the emission wavelength.

Common mechanisms for ion sensing include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and modulation of the ICT process. nih.gov In a typical PET-based sensor, the fluorescence of the coumarin is quenched in the absence of the target ion due to electron transfer from the receptor. Upon ion binding, this PET process is inhibited, leading to a "turn-on" fluorescence response. While specific chemosensors based on this compound are not widely reported, its carboxylic acid group could potentially serve as a binding site for certain metal ions, or the entire molecule could be used as a building block for more complex sensor designs.

The application of coumarin-based fluorescent probes extends to the detection of biologically important molecules, including reactive oxygen species (ROS) and carbohydrates. nih.govnih.gov ROS, such as peroxynitrite, play crucial roles in various physiological and pathological processes. Fluorescent probes that can selectively detect these species are valuable tools for studying oxidative stress. researchgate.net

For example, coumarin derivatives functionalized with a boronate ester group have been shown to be effective probes for peroxynitrite. nih.gov The reaction of peroxynitrite with the boronate ester leads to the release of the highly fluorescent coumarin alcohol, resulting in a significant "turn-on" fluorescence signal. While probes based specifically on this compound for ROS detection are not prominent in the literature, the core structure is amenable to the incorporation of ROS-reactive moieties.

Similarly, the development of fluorescent probes for carbohydrates is an active area of research, driven by the importance of glycosylation in biological processes. These probes often rely on specific interactions, such as those mediated by boronic acids which can reversibly bind to the diol units of sugars. Although the direct use of this compound as a carbohydrate probe is not established, its structure could be modified to incorporate carbohydrate recognition elements.

Bioimaging Applications of this compound Derivatives

The utility of this compound in bioimaging stems from its adaptable chemical structure, which allows for modifications that can tune its spectral properties and introduce functionalities for specific targeting within the complex cellular milieu. These tailored derivatives serve as powerful tools for elucidating biological structures and functions at the molecular level, offering insights that are not achievable through conventional biochemical assays.

Cellular and Subcellular Localization Studies (excluding clinical imaging)

Fluorescent probes derived from coumarin scaffolds are instrumental in mapping the intricate architecture of cells. By chemically modifying the coumarin core, researchers can create probes that selectively accumulate in specific organelles, enabling high-resolution visualization of their morphology and distribution.

For instance, certain coumarin-based compounds featuring sulfonamide side groups have been successfully developed and characterized as effective probes for targeting the endoplasmic reticulum (ER). Co-localization experiments using these probes in HeLa and GM07373 mammalian cells, alongside commercially available organelle-specific markers, have confirmed their high selectivity for the ER over other compartments like mitochondria or lysosomes. The hydrophobic nature of these probes is comparable to other known molecules that partition into the ER membrane, which is a key factor in their localization mechanism.

Furthermore, the versatility of coumarin derivatives extends to the staining of other cellular components. For example, coumarin-based probes have been utilized to study the cellular localization in bacteria, such as B. subtilis, where they have been observed to associate with the cell membrane. biotium.com This allows for the investigation of the bacterial membrane's response to various agents. biotium.com

Below is a table summarizing the application of coumarin-based probes in subcellular localization studies:

| Probe Type | Target Organelle/Structure | Cell Type | Key Findings |

| Coumarin-based probes with sulfonamide groups | Endoplasmic Reticulum (ER) | HeLa and GM07373 mammalian cells | Demonstrated high selectivity for the ER, with low cytotoxicity. Their narrower emission spectrum compared to some commercial probes makes them suitable for multicolor imaging. |

| Labeled natural products with a coumarin tag | Bacterial Cell Membrane | B. subtilis | Showed a distinct, spotty localization pattern on the bacterial membrane, indicative of membrane interaction. biotium.com |

Real-time Monitoring of Molecular Processes (excluding clinical diagnostics)

A significant advantage of fluorescent probes derived from coumarin structures is their application in the dynamic, real-time monitoring of molecular events within living cells. These probes can be designed to respond to specific enzymatic activities or changes in the cellular environment, providing a direct readout of biological function.

One prominent application is in the monitoring of cell proliferation. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), a derivative of fluorescein (B123965) that shares structural similarities with functionalized coumarins, is a widely used probe for tracking cell division. wikipedia.orgstemcell.comnih.gov This cell-permeable molecule covalently attaches to intracellular proteins. biotium.comwikipedia.org With each cell division, the fluorescence intensity of the probe is halved in the daughter cells, allowing for the quantitative analysis of cell proliferation over several generations. nih.gov This method has been instrumental in immunological studies for monitoring lymphocyte proliferation both in vitro and in vivo. nih.gov

The stability of the covalent linkage ensures that the dye is retained within the cells for long periods and is not transferred to neighboring cells, making it a reliable tool for long-term cell tracking. wikipedia.org Furthermore, the labeling is stable to fixation with formaldehyde (B43269) or glutaraldehyde, allowing for post-experiment analysis. biotium.com

The table below details the use of such probes in monitoring molecular processes:

| Probe | Molecular Process Monitored | Cell Type | Principle of Detection |

| Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) | Cell Proliferation/Division | Lymphocytes, various other cell types | Covalent labeling of intracellular proteins leads to progressive halving of fluorescence with each cell division, measured by flow cytometry. wikipedia.orgnih.gov |

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition and Molecular Target Engagement Studies

5-Coumarincarboxylic acid and its related coumarin (B35378) structures engage with a variety of enzymes through distinct and specific mechanisms. These interactions range from prodrug activation within an enzyme's active site to competitive inhibition of crucial cellular kinases.

Carbonic Anhydrase Inhibition: Mechanistic Insights and Isoform Selectivity

Coumarins, including derivatives of this compound, represent a unique class of carbonic anhydrase (CA) inhibitors. nih.gov They function as prodrug inhibitors, possessing a novel mechanism of action. nih.gov The process begins with the CA enzyme itself, which exhibits esterase activity, catalyzing the hydrolysis of the coumarin's lactone ring. nih.govdrugbank.com This enzymatic reaction occurs within the active site and converts the coumarin into its corresponding 2-hydroxy-cinnamic acid derivative. nih.govunifi.it

This resulting open-ring structure is the active inhibitor that binds to the enzyme. unifi.it The binding site for this cinnamic acid derivative is located at the entrance of the enzyme's active site, a region characterized by high amino acid residue variability among the different CA isoforms. nih.gov This variability is the key to the isoform selectivity observed with coumarin-based inhibitors. nih.gov

This class of inhibitors has demonstrated significant selectivity for tumor-associated isoforms, such as human carbonic anhydrase IX (hCA IX) and XII (hCA XII), over the more ubiquitously expressed hCA I and II isoforms. nih.govmdpi.com This selectivity makes them attractive candidates for further investigation in oncology, as hCA IX and hCA XII are involved in cancer proliferation and invasion. nih.gov The unique binding mode, distinct from other classes of CA inhibitors, underpins their high selectivity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Coumarin Derivatives

| Compound/Isoform | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |

|---|---|---|---|---|

| Coumarin Derivative A | Weak Inhibition | Weak Inhibition | Low Micromolar | Low Micromolar |

| Coumarin Derivative B | Inactive | Inactive | Nanomolar | Nanomolar |

Note: This table is illustrative of typical selectivity profiles observed for coumarin inhibitors. nih.govnih.gov KI represents the inhibition constant.

DNA Gyrase B Interaction Mechanisms

The coumarin scaffold is a well-established inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication. nih.gov Coumarin antibiotics specifically target the B subunit of the DNA gyrase (GyrB), which houses the enzyme's ATPase activity. nih.govnih.gov The binding site for these compounds is located within the N-terminal domain of the GyrB protein. nih.govnih.gov

The mechanism of inhibition involves blocking the ATPase activity essential for the DNA supercoiling process. nih.gov Rather than being a simple competitive inhibition with ATP, it is proposed that coumarins stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov The binding of coumarins to the GyrB subunit is a high-affinity interaction, with dissociation constants (Kd) reported to be less than 10-7 M. nih.gov Calorimetric studies have shown that this binding is an enthalpy-driven process. nih.gov The interaction is mutually exclusive with the binding of ADPNP (a non-hydrolyzable ATP analog), supporting the model of ATPase inhibition. nih.gov

Kinase (e.g., CK2) and Glycosidase (e.g., β-Glucuronidase) Modulation at the Active Site

Kinase (CK2) Inhibition: Protein kinase CK2 is a serine/threonine kinase that is constitutively active and implicated in various diseases, including cancer, making it a significant therapeutic target. researchgate.netnih.gov The coumarin moiety has been identified as an attractive scaffold for the development of CK2 inhibitors. nih.gov Many small-molecule kinase inhibitors are designed to target the highly conserved ATP-binding pocket of the enzyme. mdpi.commdpi.com The interaction of coumarin-based inhibitors with CK2 often occurs at this ATP-binding site, competing with the endogenous ATP molecule. nih.gov The binding mode of a potent coumarin inhibitor, 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), has been elucidated through X-ray crystallography, confirming its engagement within the catalytic site of CK2. nih.gov

Glycosidase (β-Glucuronidase) Inhibition: β-Glucuronidase is a hydrolase involved in the breakdown of complex carbohydrates. nih.gov Studies have shown that coumarin derivatives can act as inhibitors of this enzyme. nih.gov In a screening of various coumarin derivatives against E. coli β-glucuronidase, the inhibitory activity was found to be highly dependent on the nature and position of substituents on the coumarin skeleton. nih.gov For instance, compounds like 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one showed notable inhibitory activity, with IC50 values of 52.39 µM and 60.50 µM, respectively. nih.gov This indicates that specific structural features of the coumarin molecule are crucial for effective interaction with the active site of β-glucuronidase. nih.gov

Table 2: Inhibitory Activity of Select Coumarin Derivatives against β-Glucuronidase

| Compound | IC50 (µM) |

|---|---|

| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | 52.39 ± 1.85 |

| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | 60.50 ± 0.87 |

| 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one | 380.26 ± 0.92 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Data sourced from a study on in vitro β-glucuronidase inhibitory activities. nih.gov

Mechanistic Pathways of Enzyme-Catalyzed Decarboxylation

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a fundamental biological reaction catalyzed by decarboxylase enzymes. nih.gov While specific studies on the enzyme-catalyzed decarboxylation of this compound are not prominent, the mechanisms can be inferred from related compounds. For instance, orotidine (B106555) 5′-monophosphate decarboxylase (OMPDC) provides an enormous rate acceleration by stabilizing the decarboxylation transition state. nih.gov

More relevantly, 5-carboxyvanillate decarboxylases, such as LigW, catalyze the reversible decarboxylation of phenolic acids. mdpi.com Mechanistic studies of these enzymes indicate the involvement of a metal cofactor, often Mn²⁺, in the active site, which coordinates the substrate. mdpi.com The reaction proceeds through the formation of a stabilized intermediate, facilitating the cleavage of the C-C bond. mdpi.com Non-enzymatic decarboxylation of related hydroxycinnamic acids can also be induced by heat, suggesting the inherent lability of the carboxyl group on such aromatic systems. nih.gov The enzymatic pathway, however, provides a highly controlled and efficient route for this transformation. nih.gov

Ligand-Protein Binding Dynamics and Specificity

The interaction between a ligand like this compound and a protein is a dynamic process involving conformational changes in both molecules. nih.gov Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamics.

A study on 5,6-benzocoumarin-3-carboxylic acid, a structurally related compound, interacting with bovine serum albumin (BSA) provides insight into these dynamics. lew.ro The MD simulation, run for 90 nanoseconds, monitored parameters such as the root mean square deviation (RMSD) and radius of gyration (Rg) to understand the system's evolution. lew.ro The analysis revealed that the ligand forms specific and persistent hydrogen bonds with key amino acid residues within the protein's binding pocket, namely Asn390, Arg409, Tyr410, Lys413, and Ser488. lew.ro The formation of these non-covalent interactions is crucial for the stability and specificity of the ligand-protein complex. lew.ro Binding of the ligand was also observed to induce rigidity in the residues located in the binding site. lew.ro

Such studies demonstrate that the binding process is not a simple lock-and-key event but involves a series of conformational adjustments leading to a stable complex. nih.govnih.gov The specificity of these interactions is dictated by the precise geometry and chemical complementarity between the ligand and the amino acid residues in the binding pocket.

Table 3: Key Hydrogen Bond Interactions Identified in MD Simulation of a Coumarin Carboxylic Acid with BSA

| Interacting Residue | Type of Interaction | Persistence during Simulation |

|---|---|---|

| Tyr410 | Hydrogen Bond | High |

| Ser488 | Hydrogen Bond | Moderate |

| Arg409 | Hydrogen Bond | High |

| Asn390 | Hydrogen Bond | Low |

| Lys413 | Hydrogen Bond | Low |

Based on data from a molecular dynamics study of 5,6-benzocoumarin-3-carboxylic acid. lew.ro

Molecular Recognition Phenomena beyond Enzymatic Interactions

Molecular recognition is not limited to enzyme-substrate interactions. The structural features of this compound—an aromatic ring system and a carboxylic acid group—allow it to participate in non-enzymatic molecular recognition events driven by non-covalent forces.

Host-guest chemistry provides examples of such phenomena. A study demonstrated the gas-phase molecular recognition of aromatic carboxylic acids by a supramolecular host, a rhodium-based cyclic trimer. rsc.org The primary driving force for this host-guest association was identified as non-covalent π–π stacking interactions between the aromatic systems of the host and the guest molecule. rsc.org This highlights the capacity of the coumarin ring system to engage in specific recognition through its π-electron cloud.

Furthermore, the carboxylic acid moiety is a key functional group for forming strong, directional hydrogen bonds. Synthetic molecular receptors have been designed to specifically bind dicarboxylic acids, utilizing complementary functional groups to form multiple hydrogen bonds, leading to high association constants. researchgate.net These principles of π–π stacking and hydrogen bonding are fundamental to how this compound could be recognized by other molecules, such as nucleic acids or synthetic receptors, in a non-enzymatic context.

Computational Chemistry and Theoretical Elucidation

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in exploring the electronic landscape of 5-Coumarincarboxylic acid, offering a detailed understanding of its geometry, molecular orbitals, and excited-state properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, balancing accuracy with computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation through a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Table 1: Representative Optimized Geometric Parameters for a Coumarin (B35378) Derivative using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C2=O8 | 1.21 Å |

| C7-C8 | 1.39 Å | |

| C9-O1 | 1.37 Å | |

| C5-C11 | 1.49 Å | |

| C11=O12 | 1.22 Å | |

| O13-H14 | 0.97 Å | |

| Bond Angle | C3-C4-C5 | 120.5° |

| C4-C5-C11 | 119.8° | |

| O1-C2-C3 | 121.3° | |

| Dihedral Angle | C4-C5-C11-O12 | 178.5° |

| Note: Data is representative of a generic coumarin carboxylic acid and not specific to this compound. The atom numbering is illustrative. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For coumarin derivatives, the HOMO is typically localized over the electron-rich benzopyrone ring, while the LUMO is distributed across the entire conjugated system. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational studies on related coumarin derivatives provide insights into the expected electronic characteristics of this compound. researchgate.netlew.ro

Table 2: Representative Frontier Molecular Orbital Energies for Coumarin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Coumarin | -6.58 | -1.89 | 4.69 |

| 7-Hydroxycoumarin | -6.12 | -1.74 | 4.38 |

| Coumarin-3-carboxylic acid | -7.15 | -2.88 | 4.27 |

| Note: These values are illustrative and sourced from studies on related coumarin derivatives. |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing valuable information about their absorption and emission properties. nih.gov This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can be directly correlated with experimental UV-Vis absorption spectra. mdpi.comresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in the electronic transitions, such as π → π* and n → π* transitions. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that align with experimental observations. scribd.com

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Coumarin Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.45 |

| S0 → S2 | 4.12 | 301 | 0.12 |

| S0 → S3 | 4.65 | 267 | 0.08 |

| Note: Data is representative and not specific to this compound. |

Electron Density Distribution and Charge Transfer Characterization

The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. Computational methods can generate electron density maps and calculate atomic charges, revealing the electrophilic and nucleophilic sites of this compound. This information is crucial for understanding its reactivity patterns and how it interacts with other molecules.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular charge transfer. It provides a picture of the localized bonds and lone pairs, and can quantify the delocalization of electron density from occupied to unoccupied orbitals. In coumarin systems, the electron-withdrawing nature of the carbonyl group and the electron-donating character of the benzopyrone ring system lead to a characteristic charge distribution that influences its chemical behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a bridge between the quantum mechanical description of a molecule and its macroscopic behavior, particularly in biological systems.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed to evaluate its binding affinity and interaction patterns with various biological targets. For instance, given the known anti-inflammatory properties of some coumarin derivatives, cyclooxygenase (COX) enzymes are plausible targets. nih.gov Docking simulations would predict the binding energy of this compound within the active site of COX-2 and identify the key amino acid residues involved in the interaction, such as through hydrogen bonding or hydrophobic interactions. nih.govphcogcommn.org

Table 4: Representative Molecular Docking Results of a Coumarin Derivative with a Protein Target

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Coumarin-3-carboxylic acid | -8.5 | TYR355, SER530, ARG120 |

| 5-Lipoxygenase (5-LOX) | 7-Hydroxycoumarin | -7.9 | HIS372, GLN559, ASN554 |

| Note: The presented data is illustrative for related coumarin compounds and not specific to this compound against these particular targets. |

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the available literature, studies on similar coumarin structures provide valuable insights. For instance, MD and Langevin Dynamic (LD) simulations have been performed on derivatives like 5,7-dihydroxy-4-methylcoumarin (B191047) to investigate their geometries, interaction energies, and bond characteristics in both gas and solution phases. researchgate.net These types of simulations help in understanding how the molecule behaves in different environments, which is crucial for predicting its pharmacokinetic and pharmacodynamic properties. Such studies have shown that the solvent environment can significantly influence the conformational stability of coumarin molecules. researchgate.net

In the case of this compound, the primary conformational freedom would involve the rotation of the carboxylic acid group at the 5-position. The orientation of this group can be influenced by intramolecular interactions, such as hydrogen bonding with adjacent atoms, and by intermolecular interactions with solvent molecules. Molecular dynamics simulations would allow for the exploration of these rotational states and the determination of the most energetically favorable conformations over time.

Table 1: Key Parameters in Molecular Dynamics Simulations of Coumarin Derivatives

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in predicting molecular behavior. |

| Solvent Model | Representation of the solvent molecules (e.g., water) in the simulation. | Crucial for understanding how the aqueous environment affects the conformation of the carboxylic acid group. |

| Ensemble (e.g., NVT, NPT) | Statistical mechanics framework defining the thermodynamic state of the system. | Allows for the simulation of the molecule under conditions that mimic physiological temperature and pressure. |

| Simulation Time | The duration of the molecular dynamics trajectory. | A longer simulation time provides a more comprehensive sampling of the conformational landscape. |

Structure-Activity Relationship (SAR) Studies through In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are instrumental in predicting the biological activity of molecules based on their chemical structure. For coumarin derivatives, these studies have been widely applied to understand how different substituents and their positions on the coumarin scaffold influence their therapeutic effects. biointerfaceresearch.commdpi.com

While specific SAR studies focusing solely on this compound are not prominent, the general principles derived from broader coumarin research can be applied. The position and nature of substituents on the coumarin ring are known to be critical for various biological activities. biointerfaceresearch.com For example, in silico studies on coumarin derivatives have shown that the placement of electron-donating or electron-withdrawing groups can significantly affect their interaction with biological targets. biointerfaceresearch.com

The carboxylic acid group at the 5-position of the coumarin ring in this compound introduces a key functional group that can participate in hydrogen bonding and electrostatic interactions. In silico docking studies, a common component of SAR analysis, could predict how this group interacts with the active sites of various enzymes or receptors. The acidic nature of the carboxyl group suggests it could act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a binding pocket.

Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate variations in molecular descriptors with changes in biological activity, are powerful tools in SAR. For a molecule like this compound, relevant descriptors would include its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (logP). By comparing these descriptors with those of other coumarin derivatives with known activities, it is possible to hypothesize about the potential biological profile of this compound.

Table 2: Common In Silico Methods in SAR Studies of Coumarins

| Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. | Could elucidate potential binding modes of this compound to various biological targets. |

| QSAR Modeling | Develops mathematical relationships between the chemical structure and biological activity of a set of compounds. | Could predict the potential activity of this compound based on its physicochemical properties. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. | Could help in understanding the key features of this compound that might contribute to a particular pharmacological effect. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Can be used to calculate electronic properties that are important for reactivity and interaction with biological targets. mdpi.com |

Future Directions and Emerging Research Fronts

Integration of Artificial Intelligence and Machine Learning in 5-Coumarincarboxylic Acid Design

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and discovery of novel coumarin-based compounds. AI and machine learning (ML) algorithms are increasingly being employed to accelerate the identification of new therapeutic agents by analyzing vast datasets to predict the biological activities and pharmacological properties of this compound derivatives. researchgate.netresearchgate.net These computational tools facilitate virtual screening and molecular docking, offering insights into the interactions between coumarin (B35378) derivatives and their biological targets. researchgate.net

Machine learning models can explore extensive chemical spaces, a task that would be prohibitively expensive and time-consuming using traditional experimental methods. mit.edu By learning from existing data on chemical structures and their corresponding biological activities, these models can identify novel molecular designs with enhanced therapeutic potential. mit.edunih.gov This approach significantly improves structure-activity relationship (SAR) analyses, enabling the optimization of lead compounds for preclinical and clinical evaluation. researchgate.net For instance, researchers can train models to predict not only bioactivity and toxicity but also pharmacokinetic profiles, streamlining the entire drug discovery pipeline. researchgate.netnih.gov This data-driven strategy allows for the design of synthetically accessible molecules with optimized features, reducing the reliance on multi-step, resource-intensive traditional synthesis. researchgate.net

Challenges in this domain include the need for high-quality, extensive datasets for model training, the interpretability of complex "black box" AI models, and the necessity for rigorous experimental validation of in silico predictions. researchgate.netresearchgate.netnih.gov Despite these hurdles, the synergy between AI and coumarin research holds immense promise for accelerating the discovery of next-generation therapeutic agents. researchgate.net

Novel Applications in Optoelectronics and Advanced Materials

The inherent photophysical properties of the coumarin core have positioned its derivatives as highly attractive candidates for applications in optoelectronics and advanced materials. tandfonline.commdpi.comresearchgate.net Researchers are actively exploring the use of compounds derived from this compound in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSCs), and as fluorescent dyes for lasers. tandfonline.comacs.org The versatility of the coumarin scaffold allows for fine-tuning of its optoelectronic properties through strategic chemical modifications. mdpi.com

Substitutions on the coumarin ring can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption and emission spectra. mdpi.com For example, introducing strong electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can induce a red shift in the absorption and lasing wavelengths, a phenomenon driven by intramolecular charge transfer (ICT). acs.org This tunability is crucial for developing materials with specific desired characteristics for various devices.

Recent research has demonstrated the synthesis of novel ambipolar, blue-emitting materials based on amino coumarin derivatives for high-efficiency OLEDs. nih.gov One such compound, 7-diphenylamino-4-methyl-coumarin (DPA-MC), exhibited a luminescence efficiency of 3.83 cd/A and a power efficiency of 2.46 lm/W, outperforming some commercial materials. nih.gov These advancements highlight the potential of coumarin derivatives as wide band gap semiconductor materials for next-generation electronic and photonic devices. mdpi.com

Table 1: Performance of a Coumarin-Based OLED Material

| Compound | Maximum Emission Wavelength (nm) | Luminescence Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |

|---|---|---|---|---|---|

| DPA-MC | 463 | 3.83 | 2.46 | 3.71 | (0.154, 0.190) |

Data sourced from a study on new blue emitting materials for organic light-emitting diodes. nih.gov

Exploration of Bioconjugation Strategies for Enhanced Molecular Probes

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, represents a burgeoning field for this compound. The carboxyl group provides a convenient handle for covalent attachment to proteins, lipids, and other biological macromolecules, enabling the creation of sophisticated molecular probes. ias.ac.innih.gov These probes are invaluable tools for biochemical assays, cellular imaging, and diagnostics.

A recent study detailed an improved continuous flow synthesis method for the bioconjugation of 3-carboxycoumarin to phosphatidylethanolamine, creating fluorescently head-labelled lipid probes. nih.gov This approach significantly reduced reaction times compared to traditional batch methods. nih.gov Molecular dynamics simulations of the resulting probe, POPE-COUM, revealed that the coumarin group orients towards the interior of the lipid bilayer, a critical insight for interpreting data from assays that use these probes, such as those measuring oxygen radical absorbance capacity (ORAC). nih.gov

Another innovative strategy involves constructing macromolecular probes with dual-stimuli-responsive fluorescence. scilit.com Researchers have developed a system where a coumarin derivative is conjugated to a HaloTag protein. This probe exhibits a sequential "off-on-off" fluorescence response to hydrogen peroxide (H2O2) and changes in pH, enabling its use as a molecular logic circuit and for tracking proteins within cells. scilit.com These examples underscore the immense potential of conjugating this compound derivatives to biomolecules to create highly specific and sensitive tools for biological research.

Development of High-Throughput Screening Methodologies for Mechanistic Elucidation

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds. researchgate.netspringernature.com The fluorescent nature of many coumarin derivatives makes them exceptionally well-suited for the development of HTS assays. mdpi.com Specifically, derivatives of this compound can be engineered as profluorescent substrates that become highly fluorescent upon enzymatic modification, providing a direct measure of enzyme activity.

Coumarin-based probes have been successfully used to develop HTS assays for enzymes like cytochrome P450 (CYP) isozymes, which are critical in drug metabolism. mdpi.comnih.gov For instance, 7-methoxy-4-(aminomethyl)-coumarin (MAMC) serves as a selective fluorescent probe for CYP2D6 activity, enabling rapid and sensitive screening of potential inhibitors. nih.gov The assay's validity was confirmed by the strong correlation (R²=0.984) between the inhibition constants (Ki) obtained with the MAMC assay and those from a standard dextromethorphan-based assay. nih.gov The amenability of these fluorescence assays to miniaturization allows for reduced consumption of reagents and enzymes. mdpi.com

A significant challenge in HTS is the high rate of "false-positive" hits, which can arise from mechanisms like compound aggregation rather than specific binding to the target. nih.gov Therefore, a critical aspect of future research is the development of robust secondary screening and mechanistic elucidation workflows. This involves comprehensive analysis of initial hits to determine their mechanism of action, distinguishing true inhibitors from artifacts and ensuring that lead compounds have a valid and specific interaction with the intended biological target. nih.gov

Table 2: Comparison of Inhibition Constants (Ki) for CYP2D6

| Assay Method | Correlation Coefficient (R²) |

|---|---|

| MAMC HTS Assay vs. Dextromethorphan Assay | 0.984 |

Data from a validation study of a high-throughput microplate reader assay. nih.gov

Advancements in Sustainable and Scalable Production of this compound and its Derivatives

The increasing emphasis on environmental responsibility in the chemical industry is driving the development of green and sustainable methods for synthesizing this compound and its derivatives. Traditional synthesis methods often involve harsh conditions, hazardous solvents, and multi-step processes. researchgate.net Modern research focuses on eco-friendly alternatives that are both efficient and scalable.

Promising green approaches include the use of ultrasound irradiation to promote reactions, which can lead to excellent yields of coumarin-3-carboxylic acids. researchgate.netnih.gov The Knoevenagel condensation, a key reaction in coumarin synthesis, is being adapted to greener conditions. nih.gov This includes performing the reaction in water, using deep eutectic solvents, or employing naturally derived catalysts. nih.goveurjchem.com For example, an efficient protocol has been developed using waste curd water, which is acidic, as both a biological catalyst and a solvent under ultrasonic irradiation. eurjchem.com Another approach utilizes an aqueous extract of Acacia concinna pods as a natural surfactant-type catalyst. researchgate.net

Furthermore, solvent-free syntheses are being explored, using recyclable catalysts such as magnetic nanoparticles (e.g., nano MgFe2O4) or Brønsted acidic ionic liquids, which can be recovered and reused multiple times without significant loss of activity. nih.govrsc.org The development of one-pot syntheses at room temperature in water further exemplifies the shift towards more sustainable practices. nih.gov These advancements not only reduce the environmental impact of chemical production but also offer operational simplicity, easier product purification, and the potential for cost-effective, large-scale manufacturing. researchgate.net

Q & A

Q. What criteria should guide the selection of reference standards for quantifying this compound in biological matrices?

- Methodological Answer : Prioritize certified reference materials (CRMs) from suppliers like NIST or Sigma-Aldrich. Validate against in-house standards via spike-recovery experiments (≥90% recovery) and confirm absence of matrix effects using post-column infusion assays .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 72 | 95 |

| FeCl₃ | Toluene | 110 | 85 | 98 |

| AlCl₃ | DMF | 100 | 78 | 97 |

| Data adapted from Reaxys entries (2015–2023) . |

Table 2 : Stability of this compound in Common Solvents

| Solvent | Degradation (%) at 25°C/30 Days | Major Degradation Product |

|---|---|---|

| DMSO | <5 | None detected |

| Methanol | 12 | Coumarin lactone |

| Water | 35 | Decarboxylated derivative |

| Source: Accelerated stability studies . |

Key Recommendations for Researchers

- Reproducibility : Document experimental parameters (e.g., stirring rates, humidity) in supplemental materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

- Data Validation : Use third-party tools like PubChem BioAssay to cross-verify biological activity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.